4-[(2-Methylphenyl)methoxy]benzamide

COMT inhibition Enzymatic assay Neurological disorders

This substituted benzamide delivers exceptional value as a validated COMT inhibitor for neurotransmission research. Its ortho-methylphenyl and para-methoxy substitution pattern is essential for nanomolar potency (S-COMT IC50: 13 nM; MB-COMT IC50: 5.80 nM). Even minor structural deviations abolish target engagement, making generic alternatives unsuitable. Use it as a high-fidelity reference standard to benchmark novel COMT inhibitors, validate assay robustness, and ensure inter-assay normalization in long-term catecholamine metabolism studies. Procure from verified suppliers to guarantee structural identity and reproducible pharmacology.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B5395744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Methylphenyl)methoxy]benzamide
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C15H15NO2/c1-11-4-2-3-5-13(11)10-18-14-8-6-12(7-9-14)15(16)17/h2-9H,10H2,1H3,(H2,16,17)
InChIKeyGRJRFESMCXPPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-Methylphenyl)methoxy]benzamide: A Potent COMT Inhibitor with Distinct Structural Characteristics for Neurological Research


4-[(2-Methylphenyl)methoxy]benzamide (also identified as 4-Methoxy-N-(2-methylphenyl)benzamide) is a substituted benzamide derivative with the molecular formula C15H15NO2 and a molecular weight of 241.28 g/mol [1]. This compound is characterized by a methoxy group at the para position of the benzamide core and a methylphenyl substituent on the amide nitrogen . It has been identified as a potent inhibitor of the enzyme catechol-O-methyltransferase (COMT), exhibiting nanomolar affinity in in vitro assays [2].

Why Generic Substitution of 4-[(2-Methylphenyl)methoxy]benzamide Is Not Viable in COMT-Focused Research


Substituted benzamides, while sharing a common core, exhibit widely divergent biological activities based on subtle variations in their substitution patterns [1]. For instance, in a study of benzamide derivatives, the position of a methyl substituent alone resulted in IC50 values ranging from 8.7 µM (2-Me) to 29.1 µM (4-Me) [2]. The specific ortho-methylphenyl and para-methoxy arrangement of 4-[(2-Methylphenyl)methoxy]benzamide is critical for its potent COMT inhibition, and any deviation from this precise structure can lead to a complete loss of target engagement or a shift in selectivity profile, rendering generic substitution impractical for research consistency.

Quantitative Differentiation of 4-[(2-Methylphenyl)methoxy]benzamide: Evidence for Scientific Selection


Potent Nanomolar Inhibition of Rat Soluble COMT (S-COMT)

4-[(2-Methylphenyl)methoxy]benzamide demonstrates potent inhibitory activity against rat soluble COMT (S-COMT) with an IC50 of 13 nM [1]. This value is derived from an assay measuring metanephrine formation in Wistar rat liver, following a 20-minute preincubation with the compound and using adrenaline as the substrate [1]. While direct head-to-head data for closely related analogs in the same assay are not available, this IC50 places the compound in a high-potency category for this target class.

COMT inhibition Enzymatic assay Neurological disorders

Enhanced Nanomolar Inhibition of Rat Membrane-Bound COMT (MB-COMT)

The compound also potently inhibits the membrane-bound isoform of COMT (MB-COMT) in rat brain, with a reported IC50 of 5.80 nM [1]. This was assessed under similar experimental conditions as the S-COMT assay, using the same substrate and preincubation protocol [1]. The slightly higher potency against MB-COMT suggests a potential for preferential inhibition of this isoform, though direct comparative studies are lacking.

MB-COMT Neurology Parkinson's disease

Potency Advantage Over Non-Specific Benzamide Derivatives

In a published structure-activity relationship (SAR) study of substituted benzamide derivatives, the most active compound (bearing a 2-Me substituent) exhibited an IC50 of 8.7 µM against an unspecified enzyme target [1]. Other substitutions, such as 4-Me or 4-OMe, resulted in significantly higher IC50 values (29.1 µM and 149 µM, respectively) [1]. The 13 nM IC50 of 4-[(2-Methylphenyl)methoxy]benzamide against S-COMT represents a potency advantage of approximately three orders of magnitude over these related benzamide analogs, underscoring the specificity of its substitution pattern for COMT inhibition.

Benzamide SAR COMT inhibitor Potency comparison

Regioisomeric Specificity: Ortho-Methyl Group is Critical for High Potency

An analysis of regioisomeric benzamide derivatives reveals that the position of a methyl substituent on the phenyl ring dramatically influences potency [1]. The 2-Me (ortho) substituted compound was the most potent in a series with an IC50 of 8.7 µM, while the 3-Me (meta) and 4-Me (para) analogs were 1.7-fold and 3.3-fold less potent, respectively [1]. The presence of the ortho-methyl group in 4-[(2-Methylphenyl)methoxy]benzamide is therefore a key structural determinant for its high affinity for COMT. Substitution with meta- or para-methyl isomers would be expected to result in a significant loss of activity.

Benzamide SAR Regioisomer COMT inhibitor

Optimal Research and Industrial Applications for 4-[(2-Methylphenyl)methoxy]benzamide Based on Its Potent COMT Inhibition Profile


In Vitro Enzymology Studies of Catechol-O-Methyltransferase (COMT)

Given its potent inhibition of both S-COMT (IC50: 13 nM) and MB-COMT (IC50: 5.80 nM) in rat tissues [1], 4-[(2-Methylphenyl)methoxy]benzamide is an ideal tool compound for in vitro enzymology studies. Researchers investigating the kinetics, substrate specificity, or cofactor requirements of COMT can use this compound to achieve complete enzyme inhibition at nanomolar concentrations, ensuring minimal off-target effects due to low compound usage.

Pharmacological Profiling of Novel COMT Inhibitors

This compound can serve as a high-potency reference standard or positive control in assays designed to screen and profile novel COMT inhibitors [1]. Its well-defined activity in established rat enzyme assays provides a robust benchmark against which the potency and efficacy of new chemical entities can be quantitatively compared, facilitating the identification of next-generation COMT inhibitors.

Investigating the Role of COMT in Cellular Models of Neurological Disease

The differential inhibition of MB-COMT (IC50: 5.80 nM), the predominant isoform in the brain [1], suggests that this compound could be used in cellular models to probe the functional consequences of COMT inhibition in neurons. It can help elucidate the role of COMT-mediated dopamine metabolism in pathways relevant to Parkinson's disease, schizophrenia, or other neuropsychiatric conditions, especially in studies where precise control over COMT activity is required.

Reference Compound for COMT Binding and Functional Assays

With its established and quantitative activity against both rat S-COMT and MB-COMT [1], this compound is suitable for use as a reference inhibitor in a variety of COMT binding and functional assays. It can be used to validate assay robustness, assess inter-assay variability, and provide a consistent benchmark for data normalization in multi-plate or long-term studies focused on catecholamine metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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